2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
Description
2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Properties
CAS No. |
60725-69-1 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C14H16N2O3/c1-19-11-7-5-10(6-8-11)16-13(17)12-4-2-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
HRMGUZBSHVXIRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3CCCCN3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves multi-component reactions. One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of environmentally benign solvents are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The compound participates in acid- or base-catalyzed condensations due to its dione functionality. A representative cascade reaction with α,β-unsaturated aldehydes forms polycyclic derivatives (Table 1):
The methoxy group enhances electron density at the phenyl ring, directing electrophilic substitutions to the para position .
Nucleophilic Additions
The dione moiety undergoes Michael additions with enamines or Grignard reagents:
textReaction Scheme: 2-(4-MeO-Ph)-imidazopyridinedione + R-MgX → Adduct (via C3 carbonyl attack)
Key data from analogous systems:
-
Rate acceleration : 3.2× faster than non-methoxy analogues (polar solvent effects) .
-
Steric effects : Bulky substituents reduce yields by 15–30% .
Oxidation and Tautomerization
Under oxidative conditions (O₂, 1,4-dioxane, reflux):
textTetrahydroimidazopyridine → Aromatized imidazopyridine (Δ = +2π electrons)
Kinetic data :
Catalytic Asymmetric Transformations
Chiral N-heterocyclic carbene (NHC) catalysts induce enantioselectivity in annulation reactions:
| Entry | Catalyst | ee (%) | Temp (°C) |
|---|---|---|---|
| 1 | NHC-B | 99.3 | 40 |
| 2 | NHC-C | 97.8 | 80 |
Conditions: 20 mol% catalyst, DMAP additive, THF .
Structural Influence of 4-Methoxyphenyl
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, including 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, a study synthesized several derivatives and evaluated their antibacterial efficacy, demonstrating that modifications in the imidazo structure can enhance activity against resistant strains .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that derivatives of tetrahydroimidazo[1,5-a]pyridine may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Luminescence Studies
The photophysical properties of methoxylated imidazo[1,5-a]pyridines have been extensively studied to understand their luminescent behavior. The incorporation of methoxy groups significantly influences the quantum yield and emission spectra. Research indicates that these compounds can be used as fluorescent probes in biological imaging due to their favorable luminescent properties .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes. Studies have shown that imidazo[1,5-a]pyridine derivatives can serve as efficient emitters in OLEDs due to their high photoluminescence and stability under operational conditions .
Case Study 1: Antibacterial Efficacy
A research team synthesized a series of imidazo[1,5-a]pyridine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the phenyl ring enhanced antibacterial activity significantly compared to the parent compound .
Case Study 2: Photophysical Characterization
In another study focusing on luminescent properties, researchers characterized the emission spectra of methoxylated imidazo compounds. They found that varying the substitution pattern on the imidazo ring affected both the emission wavelength and intensity, suggesting potential applications in developing fluorescent markers for biological systems .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anxiolytic and anti-ulcer properties.
Pyrido[1,2-a]pyrimidine: Exhibits antidepressant and neurotropic activities.
Uniqueness
2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its pharmacological properties and reactivity .
Biological Activity
The compound 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione , also known by its CAS number 60725-69-1, is a member of the imidazopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 260.288 g/mol
- CAS Number : 60725-69-1
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. A study synthesized a series of imidazo derivatives and tested their antibacterial activity against various gram-positive and gram-negative bacteria. Some derivatives demonstrated potent antibacterial effects, suggesting that similar compounds may hold therapeutic promise against infections caused by resistant bacteria .
Table 1: Antibacterial Activity of Imidazo Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer properties of imidazo[1,5-a]pyridine derivatives have also been explored. A study highlighted that certain compounds within this class exhibited cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells. The mechanism of action was attributed to apoptosis induction and inhibition of cell proliferation .
Case Study: Anticancer Effects
In a notable case study, researchers evaluated the effects of this compound on the SGC7901 human gastric cancer cell line. The compound was found to significantly reduce cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Mechanistic Insights
Mechanistic studies have revealed that the biological activity of this compound may be linked to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that the compound binds effectively to key proteins involved in these pathways .
Q & A
What are the most effective synthetic routes for 2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3-dione, and how do reaction conditions influence yield and purity?
Basic
The compound can be synthesized via cyclization reactions under microwave irradiation or conventional heating. A microwave-assisted method involves reacting methyl piperidine-2-carboxylate with phenyl methoxycarbamate in acetonitrile using i-Pr2NEt as a base at 120°C for 2 hours, yielding >99% after purification by flash chromatography . Alternatively, cyclization of amino acids with 2-substituted-4-nitrophenylisocyanate under basic conditions forms the imidazolidine-2,4-dione scaffold, followed by nitro group reduction and coupling with acid chlorides . Microwave methods typically offer faster reaction times and higher purity, while traditional routes may require optimization of solvent systems and stoichiometry.
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic
Structural confirmation requires a combination of:
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- Multinuclear NMR (¹H, ¹³C) to assign chemical shifts, particularly distinguishing the methoxyphenyl moiety (δ ~3.87 ppm for OCH₃) and tetrahydroimidazo ring protons .
- X-ray crystallography for unambiguous stereochemical determination, as demonstrated for related imidazo[1,5-a]pyridine derivatives .
- IR spectroscopy to confirm carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) .
How do structural modifications to the tetrahydroimidazo[1,5-a]pyridine scaffold influence bioactivity?
Basic
Initial structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring and the bicyclic core significantly modulate receptor binding. For example:
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance potency at metabotropic glutamate receptors, while methoxy groups may improve solubility .
- Modifications to the imidazolidine-dione ring (e.g., alkylation or fluorination) can alter metabolic stability .
- Substitution at the pyridine nitrogen impacts selectivity, as seen in analogs with [4.3.0]bicyclic systems .
What strategies are recommended to achieve high enantiomeric excess in asymmetric synthesis?
Advanced
To obtain enantiomerically pure (>97% ee) derivatives, chiral auxiliaries or catalysts must be employed during key steps:
- Use enantiopure amino acids in the cyclization step to induce stereochemical control .
- Asymmetric reduction of intermediates (e.g., nitro to aniline) using chiral ligands or enzymes .
- Monitor ee via chiral HPLC or polarimetry, and optimize reaction parameters (temperature, solvent polarity) to minimize racemization .
How should researchers address contradictions in bioactivity data across different studies?
Advanced
Discrepancies may arise from variations in assay conditions (e.g., receptor subtype selectivity, cell lines) or compound purity. Mitigation strategies include:
- Re-evaluating SAR using standardized assays (e.g., radioligand binding vs. functional cAMP assays) .
- Validating purity via orthogonal methods (HPLC, elemental analysis) to rule out impurities affecting results.
- Computational modeling to predict binding modes and identify critical residues responsible for potency differences .
What mechanistic insights explain the reactivity of this compound in cycloaddition or coupling reactions?
Advanced
The electron-deficient imidazolidine-dione core participates in dipolar cycloadditions or oxidative couplings. For example:
- I₂-catalyzed oxidative coupling with N-tosylhydrazones proceeds via radical intermediates, with solvent polarity (1,4-dioxane) and oxidants (TBHP) influencing yields .
- Microwave-assisted reactions likely involve rapid dielectric heating, accelerating ring closure and minimizing side reactions .
- Substituent effects (e.g., methoxy vs. nitro groups) alter electron density, modulating reactivity in nucleophilic substitutions .
What challenges arise when scaling up laboratory synthesis to gram-scale production?
Advanced
Key challenges include:
- Purification efficiency : Flash chromatography (used in small-scale synthesis ) becomes impractical; recrystallization or continuous-flow systems may be required.
- Thermal control : Microwave methods may need adaptation to conventional heating, risking decomposition if not optimized .
- Cost of chiral reagents : Transitioning from stoichiometric chiral auxiliaries to catalytic asymmetric methods reduces waste .
Are there alternative synthetic pathways to access novel derivatives for diversification studies?
Advanced
Yes, divergent routes include:
- Post-synthetic functionalization : Nitro group reduction (e.g., Zn/HCl ) followed by amide coupling or Suzuki-Miyaura cross-coupling.
- Heterocycle hybridization : Fusion with triazolo or thiazole rings via cycloaddition, as seen in related pyrimidine-dione systems .
- Bioisosteric replacement : Substituting the methoxyphenyl group with bioisosteres (e.g., pyridyl or furanyl) to enhance pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
